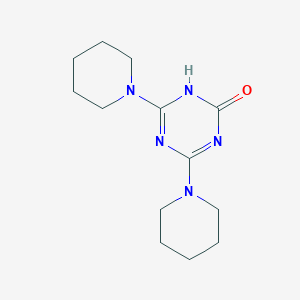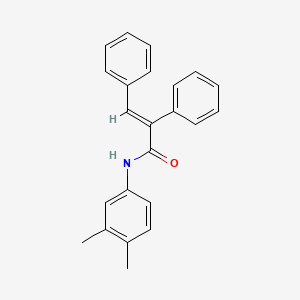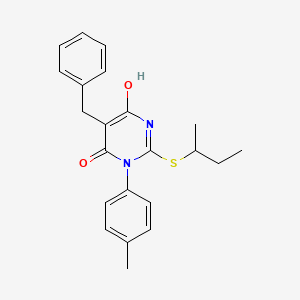![molecular formula C15H16N2O3 B6012577 N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide, also known as CHM-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CHM-1 is a member of the chromanecarboxamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and angiogenesis. Specifically, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the expression of various proteins involved in cancer growth and survival. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide is its potential as a therapeutic agent for various diseases, including cancer and inflammation. In addition, this compound has been shown to exhibit low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide. One area of interest is the development of new synthetic analogs of this compound that may exhibit improved therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease settings. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients.
Synthesemethoden
The synthesis of N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide involves a multi-step process that begins with the reaction of 2-chromanecarboxylic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the desired compound, this compound. The synthesis of this compound has been optimized to produce a high yield of pure compound suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide has been shown to exhibit a range of potential therapeutic applications, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit angiogenesis in tumor models.
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-12(17-20-10)9-16-15(18)14-7-6-11-4-2-3-5-13(11)19-14/h2-5,8,14H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPOPWUHINWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2CCC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)


![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6012532.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)

